The compound 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 536.7 g/mol. This compound is classified under thiadiazine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide can be approached through various methods. Key steps typically involve:
These synthetic routes emphasize the versatility and efficiency of creating this compound while highlighting its complex structure .
The molecular structure of 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 536.7 g/mol |
SMILES | COc1ccccc1N1CCN(C(=O)CSC2=NS(=O)(=O)c3ccccc3N2Cc2ccccc2)CC1 |
The chemical reactivity of this compound can be explored through various reactions:
These reactions underscore the compound's versatility in synthetic organic chemistry and its potential for further derivatization .
The mechanism of action for 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is not fully elucidated but is believed to involve:
While specific physical properties such as density and boiling point are not available for this compound, general observations include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Varies (solvent-dependent) |
Stability | Moderate under standard conditions |
These properties impact its handling and application in laboratory settings.
The potential applications of 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide are significant in various scientific fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: